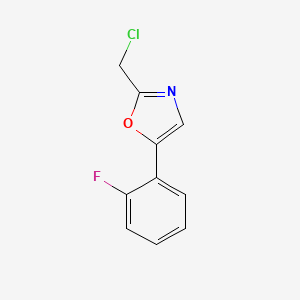
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole
Übersicht
Beschreibung
The compound “2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a chloromethyl group (-CH2Cl) and a fluorophenyl group (C6H4F), which are attached to the oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the oxazole ring, which is aromatic and therefore planar . The electronegative oxygen and nitrogen atoms in the ring would create areas of high electron density .Chemical Reactions Analysis
The oxazole ring is relatively stable but can participate in electrophilic aromatic substitution reactions . The chloromethyl group could be substituted by a nucleophile, and the fluorine atom on the phenyl ring could potentially be replaced by a stronger nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxazole ring, chloromethyl group, and fluorophenyl group would likely make the compound polar . The compound would likely have a relatively high boiling point due to the presence of these polar groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole demonstrates significant potential in synthetic chemistry, particularly in creating various substituted oxazoles. Patil and Luzzio (2016) highlight its use in preparing 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, showcasing its versatility as a reactive scaffold for synthetic elaboration at the 2-position (Patil & Luzzio, 2016). Similarly, a study by Yamane et al. (2004) describes an efficient method for synthesizing 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles, emphasizing its high regioselectivity in moderate to good yields (Yamane, Mitsudera, & Shundoh, 2004).
Coordination Chemistry and Ligand Design
Oxazoline ligands, such as 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole, have been extensively used in transition metal-catalyzed asymmetric organic syntheses. Gómez, Muller, and Rocamora (1999) discuss the attractiveness of these ligands due to their versatile design, straightforward synthesis, and the modulability of their chiral centers (Gómez, Muller, & Rocamora, 1999).
Biological and Fluorescent Applications
The derivative is useful in biological studies, particularly as a fluorescent probe. Posokhov and Kyrychenko (2018) explored 2'-hydroxy derivatives of 2,5-diaryl-1,3-oxazole as fluorescent probes, which could monitor the physicochemical properties of lipid membranes, a critical application in biological and medical research (Posokhov & Kyrychenko, 2018).
Antiproliferative Activities
In the field of medicinal chemistry, oxazole derivatives, including those structurally related to 2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole, have been synthesized and evaluated for their antiproliferative activities. Liu et al. (2009) reported that certain oxazole derivatives exhibit significant antiproliferative activity, comparable to established treatments like 5-fluorouracil (Liu, Lv, Xue, Song, & Zhu, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-10-13-6-9(14-10)7-3-1-2-4-8(7)12/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVANLEQVUGAXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(2-fluorophenyl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



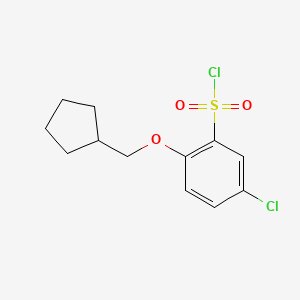
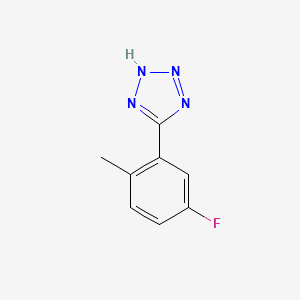
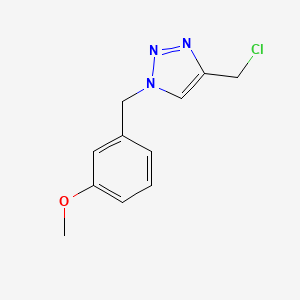
![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)
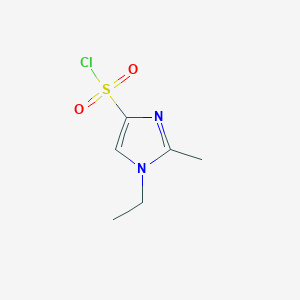
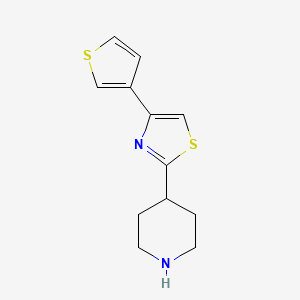
![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B1453905.png)
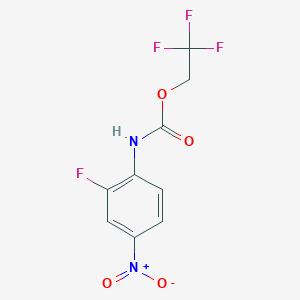
![3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453908.png)
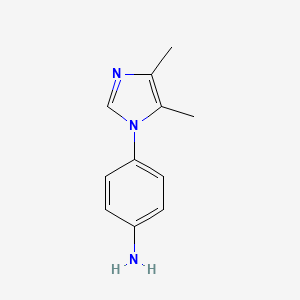
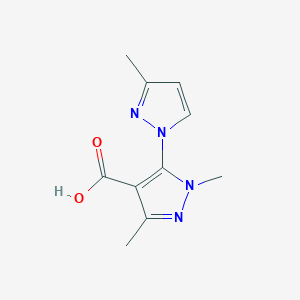
amine](/img/structure/B1453915.png)
amine](/img/structure/B1453917.png)
![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)